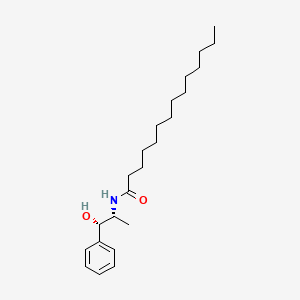

D-érythro-MAPP

Vue d'ensemble

Description

Il est principalement connu pour son rôle d'inhibiteur de la céramidase alcaline, une enzyme impliquée dans le métabolisme de la céramide en sphingosine et en acide gras libre . En inhibant cette enzyme, le D-érythro-MAPP peut augmenter les niveaux intracellulaires de céramide, ce qui a des implications significatives pour la signalisation cellulaire et l'apoptose .

Applications De Recherche Scientifique

D-erythro-MAPP has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine:

Chemistry: Used as a tool to study ceramide metabolism and its role in cell signaling pathways.

Medicine: Investigated for its potential in cancer therapy, as it can induce apoptosis in cancer cells by inhibiting ceramidase

Industry: Potential applications in the development of new therapeutic agents targeting ceramide metabolism.

Mécanisme D'action

Target of Action

D-erythro-MAPP is primarily a ceramidase inhibitor . Ceramidases are enzymes that break down ceramide, a lipid molecule that plays a crucial role in cell signaling, particularly in pathways related to cell differentiation, proliferation, and apoptosis .

Mode of Action

D-erythro-MAPP selectively inhibits alkaline ceramidase . It does this by binding to the enzyme and preventing it from breaking down ceramide . This inhibition leads to an increase in intracellular ceramide levels .

Biochemical Pathways

The primary biochemical pathway affected by D-erythro-MAPP is the sphingolipid metabolism pathway . By inhibiting alkaline ceramidase, D-erythro-MAPP prevents the

Analyse Biochimique

Biochemical Properties

D-erythro-MAPP interacts with alkaline ceramidase, inhibiting its function with an IC50 value of 1-5 µM . This interaction leads to an increase in endogenous ceramide levels within cells .

Cellular Effects

The increase in ceramide levels caused by D-erythro-MAPP can lead to growth suppression and cell cycle arrest . This is due to ceramide’s role as a negative regulator of cell proliferation .

Molecular Mechanism

D-erythro-MAPP exerts its effects at the molecular level by inhibiting alkaline ceramidase . This inhibition prevents the breakdown of ceramide to sphingosine, leading to an increase in ceramide levels within cells .

Temporal Effects in Laboratory Settings

D-erythro-MAPP has been shown to be active in vitro . Over time, the inhibition of alkaline ceramidase by D-erythro-MAPP leads to an increase in ceramide levels, which can result in growth suppression and cell cycle arrest .

Dosage Effects in Animal Models

While specific dosage effects in animal models are not mentioned in the available literature, D-erythro-MAPP has been shown to reduce the viability of MCF-7 cells in a dose-dependent manner .

Metabolic Pathways

D-erythro-MAPP is involved in sphingolipid metabolism, specifically in the breakdown of ceramide to sphingosine . By inhibiting alkaline ceramidase, D-erythro-MAPP prevents this metabolic process, leading to an increase in ceramide levels .

Méthodes De Préparation

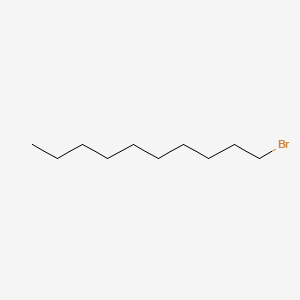

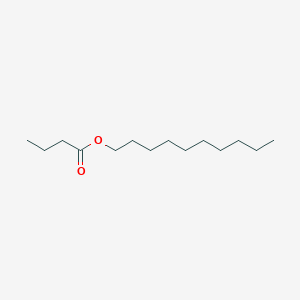

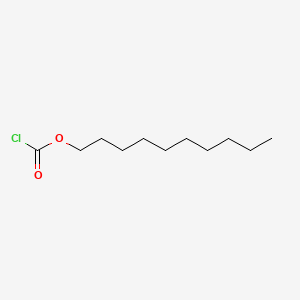

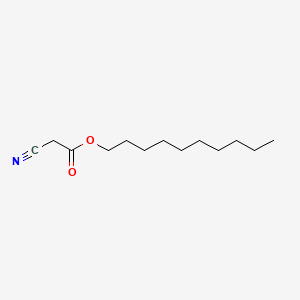

Voies de synthèse et conditions de réaction

La synthèse du D-érythro-MAPP implique la réaction du chlorure de myristoyle avec le (1S,2R)-2-amino-1-phényl-1-propanol dans des conditions contrôlées . La réaction nécessite généralement une base comme la triéthylamine pour neutraliser l'acide chlorhydrique formé pendant la réaction. Le produit est ensuite purifié en utilisant des techniques standard telles que la recristallisation ou la chromatographie .

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques du this compound ne soient pas largement documentées, la synthèse du composé à plus grande échelle impliquerait probablement des conditions de réaction similaires avec optimisation du rendement et de la pureté. Cela pourrait inclure l'utilisation de réacteurs automatisés et de techniques de purification avancées pour garantir la cohérence et l'efficacité .

Analyse Des Réactions Chimiques

Types de réactions

Le D-érythro-MAPP subit principalement des réactions typiques des amides et des alcools. Celles-ci comprennent :

Oxydation : Le groupe hydroxyle peut être oxydé en cétone dans des conditions oxydantes fortes.

Réduction : Le groupe amide peut être réduit en amine en utilisant des agents réducteurs comme l'hydrure de lithium et d'aluminium.

Substitution : Le groupe hydroxyle peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.

Réactifs et conditions courants

Oxydation : Permanganate de potassium ou trioxyde de chrome en milieu acide.

Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.

Substitution : Chlorure de thionyle pour convertir le groupe hydroxyle en chlorure, suivi d'une substitution nucléophile.

Principaux produits

Oxydation : Formation d'un dérivé cétone.

Réduction : Formation d'un dérivé amine.

Substitution : Formation de divers dérivés substitués selon le nucléophile utilisé.

Applications de la recherche scientifique

Le this compound a plusieurs applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie et de la médecine :

Médecine : Investigué pour son potentiel en thérapie anticancéreuse, car il peut induire l'apoptose dans les cellules cancéreuses en inhibant la céramidase

Mécanisme d'action

Le this compound exerce ses effets en inhibant la céramidase alcaline, une enzyme qui hydrolyse la céramide en sphingosine et en acide gras libre . En bloquant cette enzyme, le this compound augmente les niveaux intracellulaires de céramide, ce qui peut déclencher l'apoptose et inhiber la prolifération cellulaire . Ce mécanisme est particulièrement pertinent dans les cellules cancéreuses, où une augmentation des niveaux de céramide peut conduire à la mort cellulaire .

Comparaison Avec Des Composés Similaires

Composés similaires

N,N-Diméthyl-D-érythro-sphingosine (DMS) : Un autre analogue de la céramide qui module les niveaux cellulaires de céramide et induit l'apoptose.

Ceranib-2 : Un inhibiteur de la céramidase ayant des applications similaires dans la recherche sur le cancer.

Unicité

Le D-érythro-MAPP est unique en raison de sa spécificité pour la céramidase alcaline et de sa capacité à augmenter considérablement les niveaux de céramide dans les cellules . Cette spécificité en fait un outil précieux pour étudier le métabolisme de la céramide et ses implications dans divers processus biologiques .

Propriétés

IUPAC Name |

N-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]tetradecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H39NO2/c1-3-4-5-6-7-8-9-10-11-12-16-19-22(25)24-20(2)23(26)21-17-14-13-15-18-21/h13-15,17-18,20,23,26H,3-12,16,19H2,1-2H3,(H,24,25)/t20-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLAZEWZHIRBZDA-NFBKMPQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NC(C)C(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)N[C@H](C)[C@H](C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H39NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00931906 | |

| Record name | N-(1-Hydroxy-1-phenylpropan-2-yl)tetradecanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00931906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60847-25-8, 143492-38-0 | |

| Record name | 2-(N-Myristoylamino)-1-phenyl-1-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060847258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Erythro-MAPP | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143492380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1-Hydroxy-1-phenylpropan-2-yl)tetradecanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00931906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

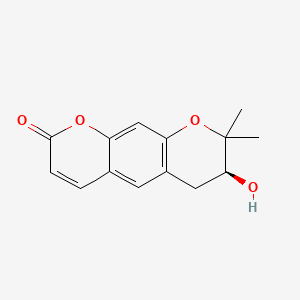

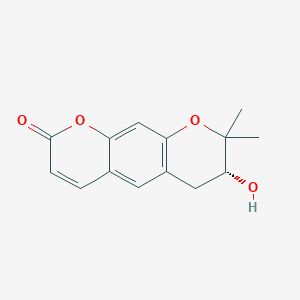

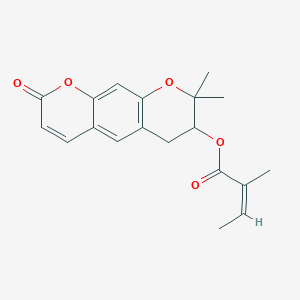

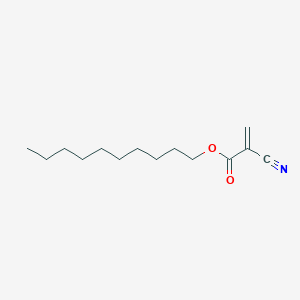

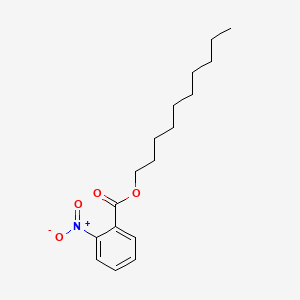

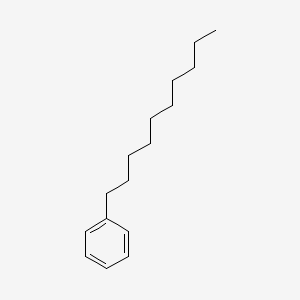

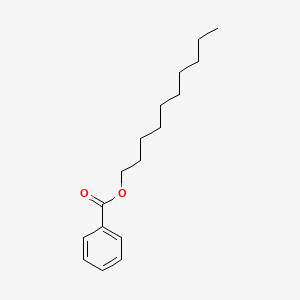

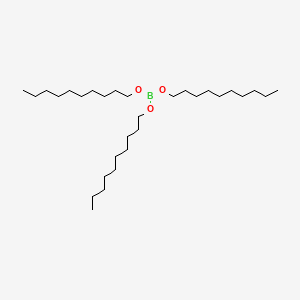

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for (1S,2R)-D-erythro-2-(N-myristoylamino)-1-phenyl-1-propanol (D-erythro-MAPP)?

A1: D-erythro-MAPP functions as an inhibitor of alkaline ceramidase. [, ] By inhibiting this enzyme, D-erythro-MAPP prevents the breakdown of ceramide, leading to an increase in intracellular ceramide levels. [, ] This increase in ceramide can then influence various cellular processes, including apoptosis and the modulation of hematopoietic cell fates. []

Q2: What specific cellular responses have been observed with D-erythro-MAPP treatment in scientific studies?

A2: In studies using boar spermatozoa, D-erythro-MAPP was found to enhance acrosomal exocytosis triggered by calcium and the calcium ionophore A23187. [] This suggests a potential role for ceramide in the intricate signaling pathways governing acrosomal exocytosis during fertilization. Additionally, D-erythro-MAPP, in conjunction with tumor necrosis factor (TNF), demonstrated a significant impact on the functional properties of human hematopoietic stem cells. [] The combination led to a reduction in the cells' ability to generate colony-forming cells in long-term cultures, suggesting ceramide's role in modulating hematopoietic cell fate decisions. []

Q3: Are there any studies examining the impact of D-erythro-MAPP on vascular function?

A3: While not explicitly investigated, research on diabetic mouse models suggests a potential link between D-erythro-MAPP's influence on ceramide pathways and vascular function. [] The study found that sphingomyelinase (SMase), which ultimately increases ceramide levels, induces distinct vascular responses in diabetic mice. [] Although D-erythro-MAPP's direct effects weren't assessed in this context, the findings highlight the potential interplay between ceramide modulation and vascular reactivity, particularly in a diabetic setting.

Q4: Does D-erythro-MAPP impact other sphingolipid signaling pathways?

A4: Research suggests that D-erythro-MAPP's influence might extend beyond just ceramide. A study focusing on the yeast protein Izh2p, a receptor implicated in various cellular functions, revealed that D-erythro-MAPP inhibited the protein's effect on iron uptake. [] This, coupled with findings of D-erythro-MAPP's influence on sphingoid base levels and dependence on sphingoid base-sensing kinases, suggests a broader impact on sphingolipid signaling pathways. [] This highlights the intricate and interconnected nature of sphingolipid signaling and the potential for D-erythro-MAPP to modulate various downstream effects.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.